Glycine, N-((2-chlorophenyl)acetyl)-
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Overview
Description
Glycine, N-((2-chlorophenyl)acetyl)-: is a non-steroidal anti-inflammatory drug that belongs to the class of arylacetic acidsThis compound has a molecular formula of C10H10ClNO3 and a molecular weight of 227.64 g/mol. It is characterized by its unique structure, which includes a glycine moiety linked to a 2-chlorophenylacetyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-((2-chlorophenyl)acetyl)- typically involves the acylation of glycine with 2-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform under reflux conditions to ensure complete reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions: Glycine, N-((2-chlorophenyl)acetyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: In chemistry, Glycine, N-((2-chlorophenyl)acetyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its anti-inflammatory properties. It is used in the development of new drugs aimed at treating inflammatory conditions.
Medicine: Medically, Glycine, N-((2-chlorophenyl)acetyl)- is explored for its potential as a non-steroidal anti-inflammatory drug. It is investigated for its efficacy in reducing inflammation and pain in various conditions.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of Glycine, N-((2-chlorophenyl)acetyl)- involves the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory pathway. By inhibiting these enzymes, the compound reduces the production of prostaglandins, which are mediators of inflammation and pain. This results in the anti-inflammatory and analgesic effects observed with this compound.
Comparison with Similar Compounds
Ibuprofen: Another non-steroidal anti-inflammatory drug with a similar mechanism of action.
Diclofenac: Known for its potent anti-inflammatory effects.
Naproxen: Widely used for its anti-inflammatory and analgesic properties.
Uniqueness: Glycine, N-((2-chlorophenyl)acetyl)- is unique due to its specific structure, which combines a glycine moiety with a 2-chlorophenylacetyl group. This structure imparts distinct pharmacological properties, making it a valuable compound in both research and therapeutic applications.
Properties
IUPAC Name |
2-[[2-(2-chlorophenyl)acetyl]amino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c11-8-4-2-1-3-7(8)5-9(13)12-6-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJXOWXZRHPCRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NCC(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80201098 |
Source
|
Record name | Glycine, N-((2-chlorophenyl)acetyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80201098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53056-11-4 |
Source
|
Record name | Glycine, N-((2-chlorophenyl)acetyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053056114 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycine, N-((2-chlorophenyl)acetyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80201098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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